Acetonitrile-13C2,15N
Overview
Description
Acetonitrile-13C2,15N is a stable isotopically labeled compound of acetonitrile, which is a colorless liquid commonly used as a solvent in organic chemistry. The incorporation of carbon-13 and nitrogen-15 isotopes into this compound allows for its use in a variety of applications, including medical, environmental, and industrial research .
Preparation Methods
Acetonitrile-13C2,15N is generally obtained by chemical synthesis. The usual method involves reacting acetonitrile with an appropriate reagent containing the carbon-13 and nitrogen-15 isotopes . This process ensures the incorporation of the stable isotopes into the acetonitrile molecule, resulting in the desired labeled compound.
Chemical Reactions Analysis
Acetonitrile-13C2,15N, like its non-labeled counterpart, can participate in various chemical reactions. Some of the common reactions include:
Acylation Reactions: this compound can undergo acylation reactions, where it reacts with acyl chlorides or anhydrides to form amides.
Grignard Reactions: It can react with Grignard reagents to form ketones or tertiary alcohols.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Scientific Research Applications
Acetonitrile-13C2,15N is primarily used as a labeling substance in nuclear magnetic resonance spectroscopy, mass spectrometry, and isotope labeling compounds. The stable isotopes allow researchers to track the path and kinetic properties of chemical reactions. This compound is also used in studies involving the structures and chemical transformations of nitrogen heterocycles .
Mechanism of Action
The mechanism by which acetonitrile-13C2,15N exerts its effects is primarily through its role as a labeling agent. The incorporation of stable isotopes allows for the detailed study of molecular interactions and pathways. For example, in nuclear magnetic resonance spectroscopy, the carbon-13 and nitrogen-15 isotopes provide distinct signals that can be used to elucidate the structure and dynamics of molecules .
Comparison with Similar Compounds
Acetonitrile-13C2,15N is unique due to its stable isotopic labeling. Similar compounds include:
Acetonitrile-13C2: Labeled with carbon-13 isotopes only.
Acetonitrile-15N: Labeled with nitrogen-15 isotopes only.
Acetonitrile-1-13C: Labeled with a single carbon-13 isotope
These compounds are used in similar applications but differ in the specific isotopic labeling, which can provide different insights in research studies.
Properties
IUPAC Name |
acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]#[15N] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480079 | |
Record name | Acetonitrile-13C2,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.031 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14149-40-7 | |
Record name | Acetonitrile-13C2,15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14149-40-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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